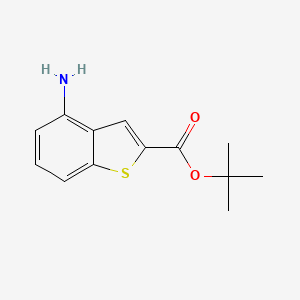![molecular formula C8H10ClNO2S B2634336 N-[(4-methylphenyl)methyl]sulfamoyl chloride CAS No. 1314925-75-1](/img/structure/B2634336.png)
N-[(4-methylphenyl)methyl]sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]sulfamoyl chloride: is an organosulfur compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a benzyl group substituted with a methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-methylbenzylamine with chlorosulfonic acid. The reaction proceeds as follows:
Reaction of 4-methylbenzylamine with chlorosulfonic acid:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(4-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, alcohols, or thiols
Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Products: Substituted sulfonamides, sulfonate esters, or sulfonate thioesters
-
Hydrolysis:
Reagents: Water or aqueous base
Conditions: Mild to moderate temperatures
Products: Corresponding sulfonic acid and hydrochloric acid
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products:
- Substituted sulfonamides
- Sulfonate esters
- Sulfonate thioesters
Aplicaciones Científicas De Investigación
Chemistry: N-[(4-methylphenyl)methyl]sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of sulfonamide-based drugs and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. It is also employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[(4-methylphenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active compounds.
Comparación Con Compuestos Similares
- N-(4-nitrophenyl)sulfonyl chloride
- N-(4-chlorophenyl)sulfonyl chloride
- N-(4-methoxyphenyl)sulfonyl chloride
Comparison: N-[(4-methylphenyl)methyl]sulfamoyl chloride is unique due to the presence of a methyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity and its interactions with biological targets. Compared to other sulfonyl chlorides, the methyl group can enhance the lipophilicity and potentially alter the pharmacokinetic properties of the resulting sulfonamide derivatives.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-2-4-8(5-3-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRMHLLSQIODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![Ethyl 2-[(5-bromo-2-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2634258.png)
![N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)

![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)

![2-(isobutylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634270.png)


![1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2634274.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2634275.png)
